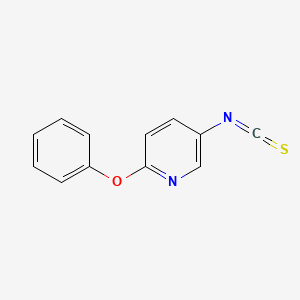

6-Phenoxy-3-pyridinyl isothiocyanate

Description

Overview of Isothiocyanates in Medicinal Chemistry and Organic Synthesis

Isothiocyanates (ITCs), with the general structure R–N=C=S, are highly reactive compounds that have garnered significant attention in both medicinal chemistry and organic synthesis. nih.govchemrxiv.org Naturally occurring ITCs are often found in cruciferous vegetables like broccoli and cabbage, where they are produced from the enzymatic hydrolysis of glucosinolates. googleapis.comresearchgate.nethymasynthesis.com

In medicinal chemistry , isothiocyanates are recognized for a wide array of biological activities, including:

Anticancer Properties : ITCs can modulate the activity of phase I and II enzymes involved in detoxifying carcinogens, induce apoptosis (programmed cell death), and inhibit cancer cell proliferation. nih.govhymasynthesis.comresearchgate.net

Antimicrobial and Anti-inflammatory Effects : Many ITCs exhibit potent activity against a range of pathogens, including bacteria and fungi, and can suppress inflammatory pathways in the body. chemrxiv.orghymasynthesis.comrsc.org

Neuroprotective and Cardioprotective Benefits : Research suggests that ITCs can protect against oxidative stress, a key factor in neurodegenerative diseases and cardiovascular conditions. hymasynthesis.comnih.gov

In organic synthesis , the isothiocyanate group is a versatile synthon, or building block, due to the electrophilic nature of its central carbon atom. nih.gov This reactivity allows ITCs to participate in various chemical transformations, making them valuable intermediates for creating a diverse range of nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas and thiazolidines. nih.govgoogleapis.com Modern synthetic methods provide numerous pathways to produce isothiocyanates, often starting from primary amines and reagents like carbon disulfide or phenyl chlorothionoformate. chemrxiv.orgorganic-chemistry.orgrsc.orgfrontiersin.org

Significance of Pyridine (B92270) and Phenoxy Moieties in Bioactive Compounds

The structural backbone of 6-Phenoxy-3-pyridinyl isothiocyanate is composed of two key moieties: a pyridine ring and a phenoxy group, both of which are considered "privileged scaffolds" in drug discovery.

The pyridine ring , a nitrogen-containing six-membered aromatic heterocycle, is a fundamental component in numerous natural products, including vitamins and alkaloids, and is the second most common heterocycle found in FDA-approved drugs. organic-chemistry.orgmdpi.comnih.govgoogle.com Its importance stems from several key characteristics:

Biological Target Interaction : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. rsc.orgnih.gov

Improved Physicochemical Properties : The incorporation of a pyridine ring can enhance the water solubility and bioavailability of a drug molecule, which are critical pharmacokinetic properties. organic-chemistry.orggoogleapis.com

Versatile Bioactivity : Pyridine derivatives have demonstrated a vast range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. organic-chemistry.orgfrontiersin.orgmdpi.com

The phenoxy group , an aromatic ether linkage, is also a prevalent feature in many therapeutically active compounds. google.com Its presence in a molecule can significantly influence its biological profile:

Enhanced Binding Affinity : The phenoxy moiety can engage in hydrophobic and π–π stacking interactions within the binding sites of proteins, often leading to increased potency and selectivity. google.com

Pharmacophore Mimicry : It can mimic the side chains of amino acids like phenylalanine, enabling it to interact with targets that recognize these natural structures.

Diverse Pharmacological Roles : Compounds containing a phenoxy group have been associated with a wide spectrum of activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective effects. google.com For instance, phenoxy derivatives have been investigated as inhibitors of enzymes crucial in diseases like Alzheimer's.

Research Landscape for this compound

Despite the well-documented importance of its individual components, the specific chemical compound This compound is not extensively represented in the currently available academic literature or patent databases. Searches for detailed research findings, including synthesis protocols, spectroscopic data, or biological activity studies specifically for this compound, have not yielded direct results.

The research landscape can be inferred by examining related structures. For example, studies on other phenyl isothiocyanates have reported fungicidal properties, and research into various pyridine-based isothiocyanates has explored their potential as bioactive agents. nih.govgoogle.com A study on the synthesis of isothiocyanate pyridine derivatives from enaminonitrile precursors highlights a potential, though unconfirmed, route for its creation. nih.gov

Given the lack of specific data, the potential for this compound remains largely theoretical, based on the established roles of its constituent moieties. Future research would be necessary to synthesize this compound and evaluate its chemical and biological properties to determine its potential applications in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-isothiocyanato-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-9-14-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFMZIJHMEICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380133 | |

| Record name | 5-isothiocyanato-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52024-70-1 | |

| Record name | 5-isothiocyanato-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenoxy 3 Pyridinyl Isothiocyanate

Classical Approaches to Isothiocyanate Synthesis

The traditional routes to isothiocyanates, particularly those derived from aromatic and heteroaromatic amines, have been well-established for decades. These methods typically involve the transformation of a primary amine into the desired isothiocyanate functionality through multi-step processes.

Synthesis from Primary Amines via Dithiocarbamate (B8719985) Salts

A cornerstone of isothiocyanate synthesis is the conversion of primary amines, such as the precursor 6-phenoxy-3-aminopyridine, into an intermediate dithiocarbamate salt. nih.gov This reaction is typically achieved by treating the amine with carbon disulfide (CS₂) in the presence of a base. rsc.orgchemrxiv.org The resulting dithiocarbamate salt is a crucial, often isolatable, intermediate on the path to the final isothiocyanate product. nih.gov

The general mechanism involves the nucleophilic attack of the primary amine on the carbon of CS₂, followed by deprotonation by the base to form the dithiocarbamate anion. nih.gov For pyridyl amines, the choice of base and reaction conditions is critical due to their lower nucleophilicity compared to anilines, which can make the formation of the dithiocarbamate salt more challenging. nih.govmdpi.com Common bases used in this step include triethylamine (B128534) (Et₃N), 1,4-diazabicyclo[2.2.2]octane (DABCO), or stronger bases like sodium hydride (NaH) for less reactive amines. nih.govmdpi.comnih.gov

The formation of the dithiocarbamate salt is the foundational step for numerous desulfurization methods that ultimately yield the isothiocyanate. rsc.orgchemrxiv.org

Desulfurization Reagents and Conditions

Once the dithiocarbamate salt is formed, the subsequent step involves desulfurization to yield the isothiocyanate. A wide array of reagents has been developed for this transformation, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and byproducts. nih.govrsc.org

Commonly employed desulfurization agents include:

Heavy Metal Salts: Reagents like lead nitrate (B79036) have been used for this conversion. nih.gov

Chloroformates: Ethyl chloroformate is another classical reagent used to promote the decomposition of the dithiocarbamate salt. nih.govtandfonline.commdpi.com

Oxidizing Agents: Agents such as hydrogen peroxide and molecular iodine provide effective methods for desulfurization. nih.govrsc.orgtandfonline.com The use of iodine is often performed in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, which facilitates an easy work-up by sequestering impurities in the aqueous layer. cbijournal.comresearchgate.net

Phosphonium- and Uronium-Based Reagents: Peptide coupling reagents have also been adapted for this purpose. tandfonline.com

Other Reagents: A diverse range of other reagents like tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and cyanuric chloride have proven effective. rsc.orgtandfonline.comorganic-chemistry.orgbeilstein-journals.org Boc₂O is particularly advantageous as its byproducts (CO₂, COS, and tert-butanol) are volatile and easily removed. cbijournal.com

Table 1: Selected Classical Desulfurization Reagents for Dithiocarbamate Salts

| Reagent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Aqueous solution, Room Temperature | Inexpensive, low toxicity, effective for pyridyl ITCs | nih.govnih.gov |

| Iodine (I₂) | Water/Ethyl acetate, NaHCO₃, Room Temperature | Environmentally benign, clean work-up, short reaction times | tandfonline.comcbijournal.comresearchgate.net |

| Tosyl Chloride (TsCl) | Triethylamine, various solvents | Facile and general protocol | nih.govorganic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic DMAP or DABCO | Volatile byproducts, clean work-up | rsc.orgcbijournal.com |

| Hydrogen Peroxide (H₂O₂) | Varies | Good for non-chiral isothiocyanates | nih.govrsc.org |

Reactions with Thiophosgene (B130339) and Its Alternatives

The reaction of primary amines with thiophosgene (CSCl₂) is a long-standing and direct method for synthesizing isothiocyanates. nih.govcbijournal.com However, the high toxicity and moisture sensitivity of thiophosgene have driven the development of safer alternatives. rsc.orgmdpi.comtandfonline.com

These "thiocarbonyl transfer" reagents mimic the reactivity of thiophosgene but are often more stable and less hazardous. Notable alternatives include:

1,1'-Thiocarbonyldiimidazole (TCDI): A solid reagent that is easier to handle than thiophosgene. rsc.orgmdpi.commdpi.com

Di-2-pyridyl thionocarbonate (DPT): Another alternative that can be used for this transformation. rsc.orgmdpi.commdpi.com

Bis(trichloromethyl)carbonate (Triphosgene): A solid, stable phosgene (B1210022) equivalent that has also been used as a dehydrosulfurization reagent in isothiocyanate synthesis. cbijournal.com

While these alternatives address toxicity concerns, they can be expensive or require separate preparation steps. rsc.org Furthermore, the synthesis of pyridyl isothiocyanates using these methods can be complicated by the formation of thiourea (B124793) byproducts. mdpi.com

Advanced Synthetic Strategies for Pyridyl Isothiocyanates

To overcome the limitations of classical methods, particularly for electron-deficient substrates like many pyridyl amines, more advanced synthetic strategies have been developed. These often focus on improving efficiency, reducing waste, and simplifying procedures.

One-Pot Protocols and Optimized Conditions

A significant advancement in the synthesis of pyridyl isothiocyanates is the development of one-pot processes that combine the formation of the dithiocarbamate salt and its subsequent desulfurization into a single operational sequence, avoiding the isolation of intermediates. nih.govnih.gov

One such protocol for pyridyl isothiocyanates involves the in situ generation of the dithiocarbamate salt from the corresponding aminopyridine using CS₂ and a base (DABCO or NaH), followed by desulfurization with an aqueous solution of iron(III) chloride. nih.govmdpi.com This method is efficient for a wide range of pyridyl amines, including those with electron-withdrawing groups, affording moderate to excellent yields. nih.govmdpi.com Similarly, cyanuric chloride has been employed as a desulfurylation reagent in a one-pot process under aqueous conditions, which is also suitable for electron-deficient substrates. beilstein-journals.org The choice of solvent and base is crucial, with combinations like DMF/water being used for less reactive amines. nih.govbeilstein-journals.org

Table 2: Comparison of One-Pot Protocols for Pyridyl Isothiocyanate Synthesis

| Key Reagents | Solvent System | Substrate Scope | Reference |

|---|---|---|---|

| CS₂, DABCO/NaH, FeCl₃·6H₂O | THF/Water or DMF/Water | Effective for a wide range of pyridyl and electron-deficient aryl amines | nih.govmdpi.comnih.gov |

| CS₂, K₂CO₃, Cyanuric Chloride | Water or DMF/Water | Broad range of alkyl and aryl amines, including electron-deficient ones | beilstein-journals.org |

| CS₂, Et₃N, Tosyl Chloride | Various organic solvents | General protocol for alkyl and aryl amines | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application to isothiocyanate synthesis has proven highly effective. nih.gov Microwave-assisted methods can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. tandfonline.comresearchgate.net

For the synthesis of isothiocyanates from primary amines, microwave heating can be applied to the desulfurization of dithiocarbamates, which are formed in situ from the amine and CS₂. mdpi.comresearchgate.net This approach has been used to produce a variety of aromatic and aliphatic isothiocyanates in high yields. researchgate.netnih.gov In some cases, the decomposition of the intermediate dithiocarbamate to the isothiocyanate can proceed under microwave conditions without the need for an additional desulfurizing agent. researchgate.net Another microwave-assisted method involves the thionation of isocyanates using Lawesson's reagent to produce isothiocyanates. nih.govtandfonline.com These microwave-assisted protocols represent a faster, and often "greener," alternative to conventional heating methods. tandfonline.comresearchgate.netresearchgate.net

Photocatalytic and Electrochemical Methods

Modern synthetic approaches are increasingly focusing on green and sustainable methodologies. In this context, photocatalytic and electrochemical methods have emerged as powerful alternatives for the synthesis of isothiocyanates, often proceeding under mild conditions without the need for harsh or toxic reagents. organic-chemistry.orggre.ac.uk

Photocatalytic Synthesis

Visible-light photocatalysis offers an environmentally friendly pathway for producing isothiocyanates from primary amines and carbon disulfide. organic-chemistry.orgresearchgate.net This metal-free approach typically utilizes an organic dye, such as Rose Bengal, as a photocatalyst, irradiated with green LED light. organic-chemistry.org The reaction is generally carried out in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetonitrile. organic-chemistry.org

The proposed mechanism involves the formation of a dithiocarbamate from the primary amine and carbon disulfide. organic-chemistry.org This intermediate then undergoes a single-electron transfer facilitated by the excited photocatalyst, leading to the formation of the isothiocyanate and the in situ generation of byproducts like hydrogen peroxide and elemental sulfur. organic-chemistry.org This method has demonstrated broad substrate compatibility, including various aryl and alkyl amines, and is scalable. organic-chemistry.org

A study by Ma et al. (2023) highlights the efficiency of this method, achieving up to a 94% yield for phenyl isothiocyanate. organic-chemistry.org The reaction tolerates a range of functional groups, although efficiency may be reduced with strongly electron-withdrawing substituents. organic-chemistry.org

Electrochemical Synthesis

Electrochemical methods provide a practical, mild, and high-yielding route to isothiocyanates from primary amines and carbon disulfide, notably avoiding the need for supporting electrolytes and expensive reagents. gre.ac.ukorganic-chemistry.orgnih.gov This technique relies on the in-situ formation of a dithiocarbamate salt, which then undergoes anodic desulfurization. gre.ac.ukorganic-chemistry.org

Optimization studies have identified ideal conditions, including the use of a carbon graphite (B72142) anode and a nickel cathode in a methanol (B129727) solvent at a low constant current. organic-chemistry.org This process is efficient for a variety of substrates, including benzylic, aliphatic, and aromatic amines. organic-chemistry.org While most amines react readily, some aniline (B41778) derivatives may require an external base for efficient conversion. organic-chemistry.org The electrochemical approach is noted for its functional group tolerance and for being an environmentally friendly alternative to traditional synthesis methods that often generate significant waste. organic-chemistry.orgacs.org

| Method | Catalyst/Reagent | Conditions | Substrate Scope | Key Features |

| Photocatalytic | Rose Bengal (photocatalyst), DBU (base) | Green LED light, Acetonitrile | Aryl and alkyl amines | Metal-free, environmentally friendly, scalable. organic-chemistry.org |

| Electrochemical | None (reagent-free) | Carbon graphite anode, Nickel cathode, Methanol | Benzylic, aliphatic, and aromatic amines | High-yielding, mild, no supporting electrolyte needed. gre.ac.ukorganic-chemistry.org |

Synthesis from Non-Amine Precursors

While primary amines are the most common starting materials for isothiocyanate synthesis, alternative routes from non-amine precursors have been developed, expanding the scope and accessibility of these valuable compounds. rsc.orgchemrxiv.org These methods can be broadly categorized based on the nitrogen-containing functional group used as the precursor.

From Isocyanides

A sustainable method involves the amine-catalyzed sulfurization of isocyanides using elemental sulfur. rsc.org This reaction is notable for its use of catalytic amounts of an amine base, such as DBU, and can be performed in green solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating. rsc.org The process is initiated by the reaction of the amine base with elemental sulfur to form a polysulfur chain, which then reacts with the isocyanide to generate the isothiocyanate. chemrxiv.org This approach is advantageous due to the lower toxicity of isocyanides compared to some traditional reagents and the use of elemental sulfur, a waste product from the petroleum industry. rsc.orgrsc.org The reaction shows good tolerance for both aliphatic and aromatic isocyanides. rsc.org

From Other Nitrogen-Containing Functional Groups

Isothiocyanates can also be synthesized from other nitrogen-containing functional groups such as azides, nitrile oxides, and chloroximes. rsc.orgchemrxiv.org These methods offer the advantage of high chemoselectivity and tolerance for electrophilic functional groups, as they avoid the use of nucleophilic amines. rsc.org For instance, the tandem Staudinger/aza-Wittig reaction of azides with triphenylphosphine (B44618) and subsequent reaction with carbon disulfide is an effective route, particularly for preparing chiral isothiocyanates. nih.gov

| Precursor Type | Reagents | Key Advantages |

| Isocyanides | Elemental Sulfur, Catalytic Amine Base (e.g., DBU) | Sustainable, low toxicity of precursors, uses waste product (sulfur). rsc.org |

| Azides | Triphenylphosphine, Carbon Disulfide | High chemoselectivity, good for chiral synthesis. nih.gov |

| Other (Nitrile oxides, Chloroximes) | Various | Tolerates electrophilic functional groups. rsc.orgchemrxiv.org |

Specific Synthetic Routes toward 6-Phenoxy-3-pyridinyl Isothiocyanate and Analogues

While general methods for isothiocyanate synthesis are well-established, the specific application of these to the synthesis of this compound involves the strategic derivatization of appropriate precursors.

Precursor Derivatization and Isothiocyanate Formation

The synthesis of this compound logically starts from its corresponding primary amine, 6-phenoxy-3-pyridinamine. This precursor can be synthesized through various aromatic substitution and coupling reactions common in medicinal chemistry. The subsequent conversion of the amine to the isothiocyanate is the critical step.

The most common and direct method for this transformation is the reaction of the primary amine with a thiocarbonyl transfer reagent. acs.org Carbon disulfide (CS₂) is a widely used reagent for this purpose. rsc.org The reaction proceeds by the initial formation of a dithiocarbamate salt in the presence of a base. gre.ac.ukchemrxiv.org This intermediate is then decomposed to the isothiocyanate using a desulfurizing agent. rsc.orgnih.gov

For a precursor like 6-phenoxy-3-pyridinamine, a typical procedure would involve:

Dissolving the amine in a suitable solvent, often an aqueous/organic mixture to accommodate both the amine and the reagents. beilstein-journals.org

Adding a base, such as potassium carbonate or triethylamine, followed by the dropwise addition of carbon disulfide to form the dithiocarbamate salt in situ. beilstein-journals.orgorganic-chemistry.org

Treating the reaction mixture with a desulfurizing agent. A variety of such agents have been reported, including tosyl chloride, cyanuric chloride (TCT), or even milder oxidants like hydrogen peroxide under specific conditions. nih.govbeilstein-journals.orgorganic-chemistry.org

Reaction Optimization Studies

The efficiency of isothiocyanate synthesis is highly dependent on the reaction conditions, and optimization is often necessary, especially for substrates with specific electronic or steric properties, such as heteroaromatic amines.

Choice of Base and Solvent: The choice of base and solvent is crucial for the initial formation of the dithiocarbamate salt. For electron-deficient anilines and likely for pyridyl amines, a mixture of an organic solvent like DMF with water can be optimal. beilstein-journals.org The selection of the base can also be critical; for instance, potassium carbonate is sometimes preferred over sodium or ammonium (B1175870) salts due to the better solubility of the resulting dithiocarbamate salt in aqueous media, which can lead to higher conversion rates. beilstein-journals.org

Desulfurizing Agent: The selection of the desulfurizing agent impacts yield, purity, and reaction conditions. While reagents like thiophosgene were historically used, they are highly toxic. nih.gov Milder and more practical alternatives are now favored. For example, di-tert-butyl dicarbonate (Boc₂O) has been used as an efficient desulfurizing agent that produces volatile by-products, simplifying purification. gre.ac.uk Similarly, the use of tosyl chloride in the presence of triethylamine is a facile and general method. organic-chemistry.org

A one-pot procedure using carbon tetrabromide as a desulfurizing agent has also been developed, offering mild conditions and good to excellent yields for a variety of amines. researchgate.net

Reaction Conditions Optimization Data (General Aryl Amines)

| Parameter | Variation | Observation |

| Base | NaOH, KOH, K₂CO₃ | K₂CO₃ led to the highest selectivity and conversion for aniline due to the solubility of the intermediate salt. beilstein-journals.org |

| Solvent | CH₂Cl₂, DMF, DMF/H₂O | For electron-deficient arylamines, a DMF/water mixture proved most suitable for dithiocarbamate formation. beilstein-journals.org |

| Desulfurizing Agent | TCT, Boc₂O, Tosyl Chloride | All are effective alternatives to toxic reagents, with the choice depending on substrate compatibility and desired workup. gre.ac.ukbeilstein-journals.orgorganic-chemistry.org |

| Temperature | 0 °C to Room Temp | The desulfurization step is often performed at 0 °C to control reactivity, while the initial salt formation can occur at room temperature. beilstein-journals.org |

Computational Chemistry and Molecular Modeling Studies of 6 Phenoxy 3 Pyridinyl Isothiocyanate

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. Through advanced computational techniques, it is possible to predict how 6-Phenoxy-3-pyridinyl isothiocyanate will behave in chemical reactions, which is critical for designing new synthetic pathways or understanding its biological mechanism of action.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to calculate a molecule's geometric and electronic properties. For isothiocyanate derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to optimize the molecular structure and compute various quantum molecular descriptors. researchgate.netnih.govmdpi.com

In studies of related phenyl isothiocyanates, DFT has been employed to assess their efficiency in anticancer activity. nih.gov Such calculations provide insights into the molecule's stability and reactivity. The optimization process yields the most stable three-dimensional arrangement of the atoms, which is the foundational step for all other computational analyses. researchgate.net The selection of the computational method is crucial; for instance, the B3LYP/6-311++G (d, p) method has been found to be highly suitable for predicting the bond lengths in similar heterocyclic compounds. mdpi.com

Table 1: Example of DFT Calculated Properties (Note: This table is illustrative of typical parameters obtained from DFT calculations for organic molecules.)

| Parameter | Description | Typical Value Range |

| Total Energy | The total electronic energy of the optimized molecule. | Varies (Hartrees) |

| Dipole Moment | A measure of the molecule's overall polarity. | 0 - 15 Debye |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | -1.0 to +1.0 e |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile or electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict the sites within this compound that are most likely to be involved in chemical reactions. youtube.com For example, FMO theory is used to rationalize the reactivity in cycloaddition reactions involving similar molecules. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table demonstrates typical FMO data calculated for organic molecules. Values are hypothetical.)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron Donor (Nucleophilic Center) |

| LUMO | -1.2 | Electron Acceptor (Electrophilic Center) |

| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species, such as biological receptors or reacting agents. mdpi.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For aromatic and heterocyclic compounds, MEP analysis can identify the most reactive sites for intermolecular interactions. nih.gov In related pyridine (B92270) derivatives, the electrostatic potential map provides important information about the charge distributions of the compound. nih.gov This allows researchers to predict sites for hydrogen bonding and other non-covalent interactions that are crucial for the molecule's biological activity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilizing energy associated with these interactions, a concept known as delocalization or charge transfer. researchgate.net This method extends beyond the simple Lewis structure to describe the delocalization of electron density, which is a key factor in molecular stability. researchgate.net

NBO analysis can reveal the strength and character of specific bonds. For instance, in related compounds, it has been used to understand the weakness of certain bonds by analyzing the delocalization of electron density from a lone pair into an antibonding orbital (σ*). researchgate.net This analysis provides a quantitative measure of intramolecular charge transfer and hyperconjugative interactions, offering deep insights into the electronic factors that govern the molecule's structure and reactivity. researchgate.net

Molecular Docking and Dynamics Simulations

To understand the potential of this compound as a biologically active agent, it is essential to study how it interacts with protein targets. Molecular docking and dynamics simulations are powerful computational methods used for this purpose. nih.gov These techniques predict the binding mode and affinity of a small molecule (ligand) within the active site of a receptor protein. nih.gov

Molecular docking is a computational procedure that places a ligand into the binding site of a target protein and evaluates the stability of the resulting complex. nih.gov The results are often ranked using a scoring function, which estimates the binding free energy (typically in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. nih.gov

Studies on a series of phenyl isothiocyanates have used molecular docking to reveal favorable binding affinities with anticancer targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the protein's active site. nih.gov For a compound like this compound, docking studies can predict its preferred binding orientation and affinity for various enzymes or receptors. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the conformational changes that may occur upon binding. nih.govmdpi.com This provides a more realistic view of the interaction than the static picture offered by docking alone.

Table 3: Example of Molecular Docking Results (Note: This table illustrates typical data obtained from a molecular docking study against a hypothetical protein target.)

| Parameter | Description | Result |

| Binding Energy | Estimated free energy of binding for the ligand-receptor complex. | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key contacts with the ligand. | TYR 23, LYS 45, VAL 78 |

| Type of Interactions | The nature of the chemical interactions holding the complex together. | Hydrogen Bond, Pi-Alkyl, van der Waals |

Binding Affinity Prediction and Conformational Analysis

Computational studies are instrumental in predicting how a molecule like this compound might interact with biological targets. Binding affinity prediction, often a key component of drug discovery and design, utilizes molecular docking simulations to estimate the strength of the interaction between a ligand (in this case, this compound) and a receptor's binding site. These simulations calculate a scoring function that approximates the free energy of binding.

Conformational analysis, another critical aspect, explores the energetically favorable three-dimensional arrangements of the molecule. For this compound, this involves determining the rotational freedom around the ether linkage and the bond connecting the isothiocyanate group to the pyridine ring. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are often used to identify low-energy conformers. Understanding the molecule's preferred shape is crucial as it dictates how it can fit into a binding pocket.

No specific binding affinity or detailed conformational analysis studies for this compound were found in the public domain at the time of this writing.

Mechanistic Insights from Computational Approaches

Computational methods can also shed light on the chemical reactivity and spectroscopic properties of this compound.

The isothiocyanate group is known for its reactivity towards nucleophiles, particularly amines and thiols, leading to the formation of thioureas and dithiocarbamates, respectively. Computational chemistry can be employed to elucidate the mechanisms of these reactions. By modeling the reaction pathways, researchers can calculate the activation energies and identify transition states. This provides a detailed, step-by-step understanding of how this compound participates in chemical transformations. Such studies are vital for understanding its potential covalent interactions with biological macromolecules.

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of a molecule. For this compound, theoretical calculations can predict its expected signals in different spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Property | Description |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Prediction of characteristic stretching frequencies for the N=C=S group (typically in the 2000-2200 cm⁻¹ region), C-O-C ether linkage, and aromatic C-H bonds. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts | Calculation of ¹H and ¹³C chemical shifts for the protons and carbons in the pyridine and phenoxy rings, providing a theoretical spectrum for comparison with experimental data. |

| UV-Visible Spectroscopy | Electronic Transitions | Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule's chromophores. |

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of synthesized this compound.

Biological Activities and Pharmacological Potential

Anticancer and Chemopreventive Activities

6-Phenoxy-3-pyridinyl isothiocyanate demonstrates notable anticancer and chemopreventive properties through several distinct mechanisms. These include the ability to halt the proliferation of cancer cells, induce programmed cell death, modulate the body's natural detoxification processes, and prevent the formation of new blood vessels that feed tumors and the spread of cancer to other parts of the body.

A primary mechanism of the anticancer activity of this compound is its ability to induce cell cycle arrest, particularly at the G2/M phase. researchgate.netwikipedia.org This process halts cell division, preventing the proliferation of cancerous cells. The arrest is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Studies show that the compound can decrease the levels of crucial proteins required for mitosis, such as Cyclin B1 and the cyclin-dependent kinase cdc2 (also known as Cdk1). nih.gov The inactivation of the cdc2/cyclin B complex is a critical step that prevents cells from transitioning from the G2 phase into mitosis. nih.gov Furthermore, the compound can up-regulate the expression of cyclin-dependent kinase inhibitors like p21 and p27. researchgate.netmdpi.com These inhibitor proteins bind to and suppress the activity of Cdk complexes, reinforcing the cell cycle blockade at the G2/M checkpoint. mdpi.com

Table 1: Key Proteins Modulated by this compound in G2/M Cell Cycle Arrest

| Protein | Family/Type | Effect of Compound | Role in Cell Cycle |

|---|---|---|---|

| Cyclin B1 | Cyclin | Down-regulation | Forms a complex with cdc2 to initiate mitosis. |

| cdc2 (Cdk1) | Cyclin-Dependent Kinase | Inhibition | Key kinase that drives the cell into mitosis. nih.gov |

| p21 (WAF1/CIP1) | Cdk Inhibitor | Up-regulation | Inhibits Cdk complexes to arrest the cell cycle. nih.govmdpi.com |

| p27 (Kip1) | Cdk Inhibitor | Up-regulation | Binds to and prevents the activation of Cdk complexes. researchgate.net |

This compound effectively induces apoptosis, or programmed cell death, in cancer cells through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways. nih.govresearchgate.net

Mitochondrial (Intrinsic) Pathway: This pathway is initiated by internal cellular stress. abcam.cn The compound triggers a significant increase in intracellular reactive oxygen species (ROS). nih.govfrontiersin.org This oxidative stress leads to the disruption of the mitochondrial membrane potential and enhances the permeability of the outer mitochondrial membrane. nih.govnih.gov This permeabilization results in the release of pro-apoptotic proteins from the mitochondria into the cytosol, including cytochrome c and Smac/DIABLO. nih.govnih.gov In the cytosol, cytochrome c binds to the protein APAF1, forming a complex known as the apoptosome, which then activates the initiator caspase-9. nih.govyoutube.com Activated caspase-9 proceeds to activate executioner caspases, primarily caspase-3, which then cleaves various cellular substrates, leading to the systematic dismantling of the cell. abcam.cnfrontiersin.org The process is also regulated by Bcl-2 family proteins, with the compound promoting the activity of pro-apoptotic members like Bax and Bid. nih.govresearchgate.net

Extrinsic Pathway: The extrinsic pathway is initiated by external signals through cell surface death receptors, such as Fas and Tumor Necrosis Factor (TNF) receptors. nih.govcreative-diagnostics.com Upon binding of their respective ligands, these receptors recruit adaptor proteins like FADD (Fas-Associated Death Domain). researchgate.net This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8. nih.gov Activated caspase-8 can then directly activate the executioner caspase-3, converging with the mitochondrial pathway to execute apoptosis. nih.govresearchgate.net It can also cleave the protein Bid into its truncated form (t-Bid), which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway. researchgate.net

Table 2: Key Mediators in Apoptosis Pathways Induced by this compound

| Pathway | Key Mediator | Function |

|---|---|---|

| Mitochondrial (Intrinsic) | Reactive Oxygen Species (ROS) | Induces mitochondrial stress and damage. nih.govnih.gov |

| Cytochrome c | Released from mitochondria; activates APAF1 to form the apoptosome. nih.govnih.gov | |

| Caspase-9 | Initiator caspase activated by the apoptosome. researchgate.netnih.gov | |

| Bax/Bid | Pro-apoptotic Bcl-2 family proteins that promote mitochondrial permeabilization. nih.govresearchgate.net | |

| Extrinsic | Death Receptors (e.g., Fas) | Cell surface receptors that initiate the apoptotic signal upon ligand binding. creative-diagnostics.com |

| DISC Complex | Recruits and activates initiator caspases. nih.gov | |

| Caspase-8 | Initiator caspase activated at the DISC. nih.govresearchgate.net | |

| Converged Execution | Caspase-3 | Executioner caspase activated by both pathways; dismantles the cell. abcam.cnfrontiersin.org |

This compound exhibits chemopreventive effects by modulating the activity of xenobiotic-metabolizing enzymes. nih.gov The body's detoxification system is generally divided into two phases. mdpi.comwikipedia.org

Phase I Enzymes: These enzymes, primarily from the cytochrome P450 (CYP450) superfamily, often activate procarcinogens into their ultimate carcinogenic forms. nih.govnih.gov this compound can inhibit the activity of certain Phase I enzymes, particularly those in the CYP1 family, which are heavily involved in the bioactivation of carcinogens found in the environment and diet. nih.gov By impairing the function of these enzymes, the compound reduces the generation of genotoxic metabolites, thereby protecting DNA from damage. nih.govresearchgate.net

Phase II Enzymes: These enzymes conjugate and neutralize reactive metabolites, facilitating their excretion from the body. mdpi.comwikipedia.org this compound is a potent inducer of Phase II detoxification enzymes, including glutathione (B108866) S-transferases (GST) and UDP-glucuronosyl transferases (UGT). nih.govresearchgate.net By upregulating these protective enzymes, the compound enhances the detoxification and elimination of carcinogens. nih.gov This dual action—inhibiting carcinogen activation while boosting detoxification—forms a key part of its chemopreventive strategy.

The growth and spread of tumors are highly dependent on angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites). This compound has been shown to interfere with both of these processes.

Anti-Angiogenic Effects: The compound inhibits angiogenesis by targeting key signaling molecules. nih.gov It can suppress the secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, and down-regulate its primary receptor, VEGF Receptor 2 (VEGFR2), on endothelial cells. nih.gov This disruption of the VEGF/VEGFR2 signaling pathway inhibits the migration and capillary-like tube formation of endothelial cells, which are essential steps in creating new blood vessels. nih.govnih.gov

Anti-Metastatic Effects: The compound also demonstrates the ability to reduce the migration and invasion potential of cancer cells, which is a critical requirement for metastasis. nih.govnih.gov By inhibiting cell migration, this compound helps to confine the tumor to its primary site, preventing the establishment of secondary tumors.

Antimicrobial and Anti-Infective Properties

Beyond its anticancer activities, this compound also possesses significant antimicrobial properties.

Research has demonstrated the efficacy of this compound against a range of bacteria, including both Gram-positive and Gram-negative species such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The primary mechanism of its antibacterial action involves the disruption of bacterial cell membrane integrity, leading to a loss of essential cellular components and ultimately cell death. nih.govresearchgate.net

Furthermore, the compound has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. mdpi.com By preventing biofilm formation and destroying mature biofilms, this compound can help to overcome a major challenge in treating persistent bacterial infections. mdpi.com Studies on related aromatic isothiocyanates suggest they are effective due to their ability to cross bacterial membrane structures. nih.gov

Table 3: Antibacterial Profile of Related Isothiocyanates

| Bacterial Species | Type | Observed Effect | MIC (for Phenyl Isothiocyanate) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibition of growth, adhesion, and biofilm formation. mdpi.com | 1000 µg/mL nih.govresearchgate.net |

| Escherichia coli | Gram-negative | Inhibition of growth via membrane disruption. nih.gov | 1000 µg/mL nih.govresearchgate.net |

Antifungal Activity

There are no available scientific studies or data on the antifungal activity of this compound. While various other isothiocyanates have been investigated for their potential to inhibit the growth of fungal pathogens, the efficacy of this specific compound remains unexamined.

Antiviral Activity

Information regarding the antiviral properties of this compound is not present in the available scientific literature. Consequently, its potential to inhibit viral replication or interfere with viral entry into host cells has not been determined.

Antitubercular Activity

There is no documented research on the antitubercular activity of this compound. Its potential efficacy against Mycobacterium tuberculosis has not been a subject of scientific investigation.

Anti-inflammatory Mechanisms

The anti-inflammatory mechanisms of isothiocyanates are often linked to their interaction with key signaling pathways involved in the inflammatory response. However, no studies have been published that specifically investigate the anti-inflammatory mechanisms of this compound.

Inhibition of NF-κB Signaling Pathways

There is no available data to suggest that this compound inhibits the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. Research on its ability to modulate this key regulator of inflammation has not been reported.

Nrf2 Pathway Activation and Antioxidant Response

The potential for this compound to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and induce an antioxidant response has not been explored in any published research.

Other Biological Effects

Other potential biological effects of this compound, such as enzyme inhibition or cardioprotective properties, remain uninvestigated. While some commercial suppliers may list it under broad categories like "enzyme inhibitor," there is no specific, publicly accessible research to substantiate these claims or detail the nature of such activities.

Data Tables

The following tables have been generated to summarize the findings for each specified biological activity. Due to the lack of available research, the tables reflect the absence of data.

Table 1: Summary of Antimicrobial and Antitubercular Activity of this compound

| Activity | Research Findings |

| Antifungal Activity | No available data |

| Antiviral Activity | No available data |

| Antitubercular Activity | No available data |

Table 2: Summary of Anti-inflammatory Mechanisms of this compound

| Mechanism | Research Findings |

| Inhibition of NF-κB Signaling | No available data |

| Nrf2 Pathway Activation | No available data |

Table 3: Summary of Other Biological Effects of this compound

| Effect | Research Findings |

| Enzyme Inhibition | No specific data available |

| Cardioprotection | No available data |

Molecular Mechanisms of Action

Interaction with Sulfhydryl Groups and Protein Targets

The primary mechanism by which isothiocyanates exert their effects is through covalent binding to cellular proteins, a process known as thiocarbamoylation. oup.com This reaction predominantly targets the sulfhydryl (thiol) groups of cysteine residues, which are particularly nucleophilic. researchgate.netnih.gov While ITCs can also react with other amino acid residues, the interaction with cysteine is a major event that leads to altered protein function. nih.gov Studies using radiolabeled PEITC and SFN have shown that these compounds selectively bind to a specific subset of cellular proteins rather than reacting indiscriminately. oup.comnih.gov

Proteomic analyses have identified numerous protein targets of ITCs, revealing their impact on a wide array of cellular functions. nih.govacs.org Key targets include proteins involved in cytoskeleton structure, protein degradation, and stress response. For instance, tubulin, a critical component of microtubules, has been confirmed as a major target, and its modification by ITCs can disrupt microtubule dynamics. oup.comnih.gov Other identified targets include components of the proteasome, heat shock proteins like Hsp90, and key regulatory proteins such as Keap1. nih.govnih.gov The binding of ITCs to these proteins can lead to a reduction in their levels and significant functional changes, initiating downstream cellular events. nih.gov

Signal Transduction Pathway Modulation

Isothiocyanates are potent modulators of critical intracellular signaling pathways that govern cell proliferation, survival, and stress responses. Their ability to influence these networks is a key aspect of their biological activity.

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are central to cellular responses to external stimuli. mdpi.com Studies have shown that various ITCs can modulate MAPK signaling, although the specific effects can vary depending on the cell type and the specific ITC. uea.ac.ukaacrjournals.org For example, some ITCs have been found to inhibit the phosphorylation of ERK1/2, thereby suppressing downstream signaling that often promotes cell proliferation. nih.gov In other contexts, ITCs can activate the stress-responsive JNK and p38 MAPK pathways. nih.govnih.gov This activation can contribute to the induction of apoptosis or other cellular stress responses. The modulation of MAPK pathways by ITCs appears to be a crucial mechanism by which they influence cell fate. mdpi.com

The PI3K/AKT/mTOR pathway is a major signaling cascade that promotes cell growth, proliferation, and survival, and its deregulation is common in various diseases. mdpi.com Numerous studies have demonstrated that ITCs, including phenethyl isothiocyanate (PEITC) and phenylhexyl isothiocyanate (PHI), can inhibit this pathway. mdpi.comnih.govspandidos-publications.com They typically act by reducing the phosphorylation, and thus the activation, of key components like AKT and mTOR. mdpi.comspandidos-publications.com Inhibition of this pathway is a significant contributor to the anti-proliferative effects of ITCs.

In contrast to its inhibitory effect on the PI3K/AKT/mTOR pathway, ITCs have been shown to activate the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov AMPK acts as a cellular energy sensor; its activation signals a low-energy state and triggers a switch from anabolic to catabolic processes to restore energy balance. youtube.com Studies with sulforaphane (B1684495) and PEITC show that these compounds can activate AMPK, which in turn inhibits mTORC1, a central regulator of cell growth and protein synthesis. nih.govresearchgate.net This activation of AMPK and subsequent inhibition of mTOR signaling is a key mechanism by which ITCs can induce autophagy and arrest protein synthesis. nih.gov

Epigenetic Regulatory Mechanisms

Beyond direct protein modification and signaling pathway modulation, isothiocyanates are recognized as "epigenetic modifiers." nih.gov They can influence gene expression by altering the epigenetic landscape of the cell, which includes modifications to DNA and histone proteins. researchgate.netmdpi.com For example, PEITC has been shown to inhibit the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). spandidos-publications.com The inhibition of these enzymes can lead to the reactivation of tumor suppressor genes that were silenced during disease progression. spandidos-publications.com

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to messenger RNAs (mRNAs), typically leading to translational repression or mRNA degradation. nih.gov Emerging evidence indicates that ITCs can modulate the expression of various miRNAs. tandfonline.com Studies have shown that PEITC can alter miRNA profiles, leading to the downregulation of specific oncogenic miRNAs. nih.govnih.gov For instance, PEITC-induced reactive oxygen species (ROS) have been shown to decrease the expression of miR-27a and miR-20a:miR-17-5p. nih.gov Other ITCs, like allyl-isothiocyanate (AITC), have been found to attenuate levels of the pro-inflammatory microRNA-155. researchgate.netnih.gov By altering the cellular miRNA landscape, ITCs can indirectly regulate the expression of hundreds of genes, contributing to their wide-ranging biological effects. tandfonline.com

Derivatives and Analogues of 6 Phenoxy 3 Pyridinyl Isothiocyanate

Synthesis and Biological Evaluation of Structural Analogues

The molecular hybridization of the 6-phenoxy-3-pyridinyl isothiocyanate framework with other heterocyclic systems has yielded a variety of derivatives, including pyridazines, thiazoles, thiadiazoles, thiosemicarbazides, triazoles, and coumarins. These new chemical entities have been synthesized and evaluated for a spectrum of pharmacological activities.

Pyridazine-Isothiocyanate Hybrid Structures

Pyridazine (B1198779) (a six-membered ring with two adjacent nitrogen atoms) and its derivatives are known to exhibit a broad range of pharmacological effects, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticonvulsant activities. jocpr.com The synthesis of pyridazinone derivatives, a class of compounds containing a pyridazine ring with a carbonyl group, has attracted significant attention. researchgate.netnih.gov

While direct synthesis of a hybrid from this compound and a pyridazine was not detailed in the reviewed literature, the general synthetic utility of isothiocyanates and the known bioactivity of pyridazines make their combination a logical strategy in drug design. researchgate.net For example, isothiocyanates can be synthesized from compounds like sulfonamides by treating them with thiophosgene (B130339). researchgate.net Separately, pyridazinone derivatives have been synthesized and evaluated for anticonvulsant activity. In one study, a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives were synthesized from pyridine (B92270) dicarboxylic acid and tested for their ability to protect against seizures. jocpr.com Compounds 5a and 5b showed 100% inhibition of hindlimb extension in the Maximal Electroshock (MES) test, while compound 5g provided 72.2% protection in the subcutaneous pentylenetetrazol (scPTZ) seizure model, indicating significant anticonvulsant potential. jocpr.com

Table 1: Anticonvulsant Activity of Pyridazine Derivatives

| Compound | Activity in MES Test (% Inhibition) | Activity in scPTZ Test (% Protection) | Reference |

|---|---|---|---|

| 5a | 100% | 57.4% | jocpr.com |

| 5b | 100% | 47.7% | jocpr.com |

| 5g | - | 72.2% | jocpr.com |

Thiazole (B1198619) and Thiadiazole Derivatives Containing Pyridinyl and Phenoxy Moieties

Thiazole and thiadiazole rings are privileged structures in medicinal chemistry, found in numerous approved drugs and known to interact with critical biological targets. researchgate.net The isothiocyanate group is a precursor to thioureas, which can be readily cyclized to form aminothiazole derivatives.

A series of novel pyridine-thiazole hybrid molecules were synthesized and screened for their cytotoxic action against various tumor cell lines. nih.gov The synthesis of 2,3,4-trisubstituted thiazoles can be achieved by reacting 1,4-disubstituted thiosemicarbazides with chloroacetone. nih.gov Another approach involves the reaction of 1-[1-(6-acetylpyridin-2- yl)ethylidene]thiosemicarbazide with phenacyl bromide to yield a 5-phenyl-2-hydrazinylthiazole derivative. researchgate.net

The biological evaluation of these hybrids has revealed significant anticancer potential. One study detailed the synthesis of thiazole-pyridine hybrids with a phenoxyacetamide linker, which were tested against several cancer cell lines. researchgate.net Compound 8c from this series demonstrated potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 5.71 μM, which was more potent than the reference drug 5-fluorouracil (B62378) (IC₅₀ 6.14 μM). researchgate.net In another study, a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives showed potent cytotoxicity against the A549 lung cancer cell line, with several compounds proving more effective than the standard drug cisplatin. acs.org Specifically, compounds 2b , 2c , 2f , and 2m showed enhanced selectivity for cancer cells over healthy cells and were found to induce apoptosis. acs.org

Similarly, thiadiazole derivatives containing a pyridine moiety have been synthesized and evaluated. One synthetic route involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride to form 5-aryl-1,3,4-thiadiazole-2-amine derivatives. mdpi.com Fused triazolo-thiadiazole systems with a pyridine substituent have also been prepared and showed promising anti-cancer activity. amhsr.org

Table 2: Anticancer Activity of Pyridine-Thiazole Hybrids

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 8c | MCF-7 (Breast) | 5.71 | researchgate.net |

| 5-Fluorouracil (Reference) | MCF-7 (Breast) | 6.14 | researchgate.net |

| Compound 2b | A549 (Lung) | Potent, selective | acs.org |

| Compound 2c | A549 (Lung) | Potent, selective | acs.org |

| Cisplatin (Reference) | A549 (Lung) | 12.65 µg/mL | acs.org |

Thiosemicarbazide and Triazole Derivatives

The reaction of an isothiocyanate with a hydrazide is a classical and efficient method for synthesizing thiosemicarbazides. nih.govtandfonline.com These thiosemicarbazides are not only biologically active in their own right but are also key intermediates for the synthesis of five-membered heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles. tandfonline.com Thiosemicarbazides and their derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and antiprotozoal properties. nih.govnih.gov

The synthesis of 1,4-disubstituted thiosemicarbazides can be achieved by reacting a suitable acid hydrazide with various aryl isothiocyanates. nih.gov These thiosemicarbazides can then be cyclized in the presence of a base, such as sodium hydroxide, to yield 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols. nih.govniscpr.res.in These compounds have been evaluated for their biological activities. For instance, a series of (S)-Naproxen derivatives bearing a thiosemicarbazide or 1,2,4-triazole (B32235) moiety were synthesized and screened for anticancer activity against the MDA-MB-231 human breast cancer cell line. rsc.org Compound 4b , a triazole derivative, showed the most potent activity with an IC₅₀ of 9.89 μM. rsc.org Thiosemicarbazone derivatives synthesized from 2-pyridinecarboxaldehyde (B72084) have also demonstrated significant antibacterial activity, with compound L1 being particularly effective against Bacillus cereus. nih.govmdpi.com

Table 3: Biological Activity of Thiosemicarbazide and Triazole Derivatives

| Compound | Activity Type | Target | Result (IC₅₀ or MIC) | Reference |

|---|---|---|---|---|

| Compound 4b (Triazole) | Anticancer | MDA-MB-231 Cells | 9.89 μM | rsc.org |

| Compound L1 (Thiosemicarbazone) | Antibacterial | Bacillus cereus | 10 mg/L | nih.govmdpi.com |

Coumarin-Isothiocyanate Conjugates

Coumarins are a class of natural and synthetic compounds known for a wide spectrum of biological activities, including anticancer and antimicrobial effects. nih.govjapsonline.com Hybridizing coumarins with isothiocyanate-derived moieties like thiazoles is a promising strategy for developing new therapeutic agents.

A common synthetic route to create coumarin-thiazole hybrids involves the Hantzsch thiazole synthesis, where a 3-(2-bromoacetyl)-coumarin is reacted with a thiourea (B124793) derivative. capes.gov.br Since thioureas are direct products of the reaction between an amine and an isothiocyanate, this provides a clear synthetic link. A series of such coumarin-linked thiazoles were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in cancer. nih.gov All synthesized compounds selectively inhibited these isoforms, with compound 6o showing the best inhibition of hCA XII with a Kᵢ value of 91.1 nM. nih.gov Other coumarin-thiazole hybrids have shown promising antibacterial, anti-tubercular, and antiviral activities. capes.gov.br For example, a methylamino derivative (2a ) strongly inhibited the H1N1 influenza A virus. capes.gov.br

Table 4: Biological Activity of Coumarin-Thiazole Hybrids

| Compound | Activity Type | Target | Result (Kᵢ or Activity) | Reference |

|---|---|---|---|---|

| Compound 6o | Enzyme Inhibition | hCA XII | Kᵢ = 91.1 nM | nih.gov |

| Compound 2g | Antitubercular | M. tuberculosis | MIC = 60 μM | capes.gov.br |

| Compound 2h | Antibacterial | - | MIC = 73 μM | capes.gov.br |

| Compound 2a | Antiviral | H1N1 Influenza A | IC₅₀ = 4.84 | capes.gov.br |

Impact of Substitutions on Pharmacological Profiles

The biological activity of the derivatives of this compound is highly dependent on the nature and position of substituents on the various heterocyclic rings. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity.

For pyridazinone derivatives, substitutions have a marked effect on anti-inflammatory activity. A study on 6-phenyl-dihydropyridazinone derivatives found that chloro-substituted compounds were more active than their methyl-substituted counterparts. nih.gov Specifically, 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone showed excellent anti-inflammatory activity. nih.gov In another series of pyridazinone derivatives, the presence of an acetamide (B32628) side chain linked to the lactam nitrogen was shown to increase analgesic and anti-inflammatory action while reducing ulcerogenic effects. sarpublication.com

In the thiazole and thiadiazole series, substitutions on the phenyl ring significantly modulate activity. For a series of thiazolyl-2-pyrazoline hybrids, substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased both antifungal and antituberculosis activity. nih.gov In another study, SAR analysis revealed that for thiazole derivatives, aryl substitutions led to better activity compared to hetaryl substitutions. nih.gov For a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives, enhanced anticancer activity was observed in compounds with 2,5-dimethoxyphenyl and 4,4'-biphenyl substituents on the thiazole ring when combined with a 3-pyridyl group. acs.org However, introducing a 3,5-dichlorophenyl substituent could abolish antibacterial effects that were present with an unsubstituted phenyl ring. mdpi.com

These findings underscore the importance of subtle electronic and steric modifications in tuning the pharmacological profile of these complex heterocyclic systems, guiding the rational design of more effective and selective therapeutic agents.

Conclusion and Future Research Directions

Summary of Current Knowledge on 6-Phenoxy-3-pyridinyl Isothiocyanate

Direct and extensive research specifically focused on this compound is notably limited in publicly available scientific literature. The current understanding is therefore largely extrapolated from the broader family of isothiocyanates and related pyridinyl compounds. Isothiocyanates, characterized by the R–N=C=S functional group, are recognized for their significant biological activities. rsc.org They are found in nature, particularly in cruciferous vegetables, and have been the subject of extensive research for their potential health benefits. researchgate.netnih.gov

The isothiocyanate moiety is a key pharmacophore that imparts a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgrsc.org Research on various isothiocyanates has demonstrated their efficacy in preclinical studies. nih.govuea.ac.uk For instance, compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) are well-studied for their chemopreventive capabilities. researchgate.netnih.gov The general mechanism of action for isothiocyanates often involves the induction of phase II detoxification enzymes and the modulation of various cellular signaling pathways, including those related to apoptosis and inflammation. nih.govnih.gov

From a chemical synthesis perspective, several methods for preparing isothiocyanates have been developed, typically involving primary amines as starting materials. rsc.orgresearchgate.netnih.gov These synthetic routes provide a basis for the potential production of this compound, although specific yields and reaction conditions for this particular compound are not well-documented. The presence of the phenoxy and pyridinyl groups suggests a unique electronic and steric profile that could influence its reactivity and biological interactions. The electron-deficient nature of a pyridine (B92270) ring, for example, has been shown to enhance the hydrogen sulfide (B99878) releasing ability of 3-pyridyl-isothiocyanate. nih.gov

Translational Research Perspectives

The translational potential of isothiocyanates as a class of compounds is significant, with numerous studies progressing from preclinical findings to clinical investigations. nih.gov The broad spectrum of biological activities associated with isothiocyanates, particularly their anticancer and antimicrobial effects, positions them as promising candidates for drug development. uea.ac.ukmdpi.com

Given the established bioactivity of the isothiocyanate functional group, this compound could be a valuable candidate for translational research. The unique structural combination of a phenoxy group and a pyridine ring might offer novel pharmacological properties. The phenoxy group could influence the compound's lipophilicity and metabolic stability, while the pyridine nitrogen could affect its solubility and potential to interact with biological targets.

Future translational research on this compound would likely focus on:

Oncology: Investigating its potential as a chemopreventive or therapeutic agent against various cancers, following the path of other well-studied isothiocyanates. nih.gov

Infectious Diseases: Evaluating its antimicrobial activity against a range of human pathogens, including antibiotic-resistant strains. mdpi.com

Inflammatory Conditions: Exploring its potential to modulate inflammatory pathways, a known property of many isothiocyanates. nih.gov

The development of this compound for clinical use would necessitate rigorous preclinical evaluation, including pharmacokinetics, pharmacodynamics, and toxicology studies, before any consideration for human trials.

Unexplored Avenues and Challenges in Research

The primary and most significant gap in the current knowledge is the lack of specific data on this compound. This presents both a challenge and an opportunity for future research.

Unexplored Avenues:

Synthesis and Characterization: The immediate research need is the development and optimization of a reliable synthetic route for this compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) is essential to confirm its structure and purity.

Biological Screening: A broad-based biological screening of the purified compound is a critical next step. This should include assays to determine its cytotoxic effects on various cancer cell lines, its antimicrobial spectrum, and its anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound could elucidate the contributions of the phenoxy and pyridinyl moieties to its biological activity. For example, modifying the substitution pattern on either ring system could lead to compounds with enhanced potency or selectivity.

Mechanism of Action Studies: Should initial screenings reveal significant biological activity, subsequent research should focus on elucidating the underlying molecular mechanisms. This could involve investigating its effects on specific enzymes, signaling pathways, or gene expression.

Challenges in Research:

Synthetic Efficiency: The synthesis of functionalized pyridinyl compounds can be challenging, and the introduction of the isothiocyanate group may require specific conditions to avoid side reactions and achieve acceptable yields.

Compound Stability: Isothiocyanates can be reactive compounds, and their stability under various experimental and storage conditions will need to be carefully assessed.

Bioavailability and Metabolism: The in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is completely unknown and would require extensive investigation.

Comparative Efficacy: A significant challenge will be to demonstrate that this novel compound offers advantages in terms of efficacy, selectivity, or safety over the many existing and well-studied isothiocyanates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.